molecular formula C25H23N3O6S B5450839 propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5450839
M. Wt: 493.5 g/mol
InChI Key: MYJFPEZEIOFBBQ-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the methoxyphenyl, nitrophenyl, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy and nitro groups allows for oxidation reactions, which can lead to the formation of different oxidized products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, using reagents such as hydrogen gas with a metal catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. What sets propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. Similar compounds include:

  • 5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 5-(4-methoxyphenyl)-7-methyl-2-[(4-aminophenyl)methylidene]-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-14(2)34-24(30)21-15(3)26-25-27(22(21)17-7-11-19(33-4)12-8-17)23(29)20(35-25)13-16-5-9-18(10-6-16)28(31)32/h5-14,22H,1-4H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJFPEZEIOFBBQ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.